![molecular formula C12H9ClN2O3S B2563495 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid CAS No. 1333775-51-1](/img/structure/B2563495.png)
2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid is a complex organic compound characterized by the presence of a chlorophenyl group, an imidazole ring, and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an imidazole derivative.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the imidazole derivative with a formylating agent such as DMF and POCl3.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the reaction of the formylated imidazole with a thiol-containing acetic acid derivative under basic conditions to form the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or further to a methyl group.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and methyl derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the imidazole ring and the chlorophenyl group suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(4-Chlorophenyl)-5-methylimidazol-4-yl]sulfanylacetic acid: Similar structure but with a methyl group instead of a formyl group.
2-[1-(4-Chlorophenyl)-5-carboxyimidazol-4-yl]sulfanylacetic acid: Contains a carboxyl group instead of a formyl group.
2-[1-(4-Chlorophenyl)-5-hydroxyimidazol-4-yl]sulfanylacetic acid: Features a hydroxy group in place of the formyl group.
Uniqueness
What sets 2-[1-(4-Chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid apart is the presence of the formyl group, which can participate in unique chemical reactions such as formylation and condensation reactions. This functional group enhances the compound’s reactivity and potential for further derivatization, making it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-5-formylimidazol-4-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-1-3-9(4-2-8)15-7-14-12(10(15)5-16)19-6-11(17)18/h1-5,7H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEIMNDYAJWVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=C2C=O)SCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2563413.png)
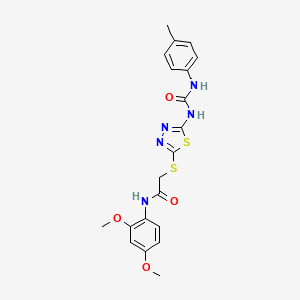
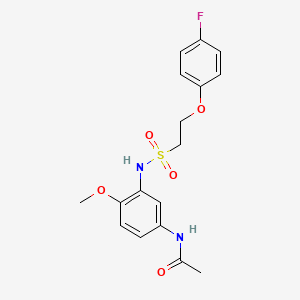
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2563419.png)
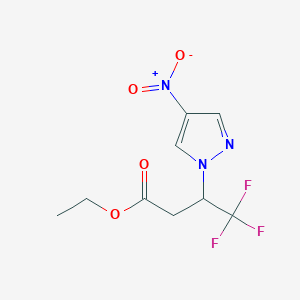
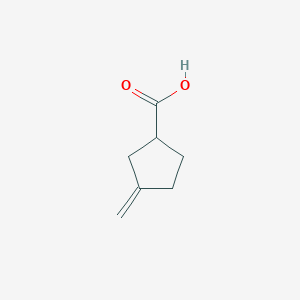
![7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)
![5-{[5-(6-Cyclopropylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-2-methoxybenzamide](/img/structure/B2563427.png)
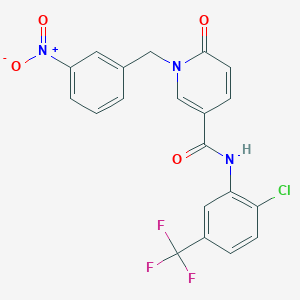
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)
![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)
![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2563433.png)
![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)
